![molecular formula C16H32ClNO2 B1662606 (2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride CAS No. 849461-91-2](/img/structure/B1662606.png)
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
TMPH hydrochloride, also known as 2,2,6,6-Tetramethylpiperidin-4-yl heptanoate hydrochloride, is a potent inhibitor of neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are primarily found in the nervous system and play a crucial role in transmitting signals between nerve cells .
Mode of Action
TMPH hydrochloride interacts with its targets, the neuronal nAChRs, by producing a potent and long-lasting inhibition . This inhibition is particularly effective on neuronal nAChRs formed by the pairwise combination of the most abundant neuronal alpha (i.e., alpha3 and alpha4) and beta subunits (beta2 and beta4), with relatively little effect, due to rapid reversibility of inhibition, on muscle-type (alpha1beta1gammadelta) or alpha7 receptors .
Pharmacokinetics
It is known that tmph hydrochloride is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The primary result of TMPH hydrochloride’s action is the inhibition of neuronal nAChRs, which can lead to changes in nerve signal transmission. This could potentially have effects on a range of physiological processes, from cognition to muscle function . In addition, TMPH hydrochloride has been reported to have anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
TMPH hydrochloride can be synthesized through a multi-step process. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The final product, 2,2,6,6-tetramethylpiperidin-4-yl heptanoate, is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of TMPH hydrochloride typically involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
TMPH hydrochloride undergoes various chemical reactions, including:
Oxidation: TMPH hydrochloride can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: TMPH hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
TMPH hydrochloride is recognized primarily as a potent non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It exhibits the following characteristics:
- Long-lasting Inhibition : It produces prolonged inhibition of nAChRs formed by the common α3, α4 and β2, β4 subunits while showing minimal effects on muscle-type nAChRs (α1β1γδ) or α7 receptors .
- Therapeutic Potential : TMPH hydrochloride has been suggested for use in treating neurodegenerative diseases such as globoid cell leukodystrophy (GLD) and Krabbe disease .
Neuroscience Studies
TMPH hydrochloride is extensively used in research involving:
- Neuronal Function : Investigating the role of nAChRs in synaptic transmission and plasticity.
- Disease Models : Evaluating the effects of nAChR inhibition in animal models of neurodegenerative diseases.
Pharmacological Research
The compound serves as a tool to:
- Study the pharmacodynamics of nAChRs.
- Explore potential drug interactions and side effects related to nAChR modulation.
Biochemical Assays
TMPH hydrochloride is utilized in various assays to:
- Measure receptor activity and response to agonists or antagonists.
- Investigate the structural requirements for receptor binding and inhibition.
Case Study 1: Inhibition of Nicotinic Receptors
Papke et al. (2005) demonstrated that TMPH hydrochloride effectively inhibits nAChRs with different subunit compositions. The study highlighted its utility in distinguishing between receptor types based on their sensitivity to this compound .
Case Study 2: Therapeutic Implications
Research has indicated that TMPH hydrochloride may help mitigate symptoms associated with GLD by targeting specific neuronal pathways affected by the disease. This opens avenues for developing targeted therapies for similar neurodegenerative conditions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in various chemical reactions.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
TMPH hydrochloride is unique due to its potent and long-lasting inhibition of neuronal nicotinic acetylcholine receptors, making it a valuable tool for studying these receptors’ functional roles. Its ability to alleviate the seizure-causing effect of levamisole without inducing behavioral changes in mice further highlights its potential therapeutic applications .
Biological Activity
(2,2,6,6-Tetramethylpiperidin-4-yl) heptanoate; hydrochloride, commonly referred to as TMPH hydrochloride, is a chemical compound known for its significant biological activity as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : (2,2,6,6-Tetramethylpiperidin-4-yl) heptanoate; hydrochloride
- Molecular Formula : C₁₆H₃₁ClN₀₂
- Molecular Weight : 305.88 g/mol
- CAS Number : 849461-91-2
- Purity : ≥98%
TMPH hydrochloride functions primarily as a potent non-competitive antagonist of nAChRs. It exhibits long-lasting inhibition of neuronal nAChRs formed by various subunit combinations, specifically α3, α4, β2, and β4. Notably, it shows minimal inhibition of muscle-type nAChRs (α1β1γδ) and α7 receptors . This selectivity is critical in understanding its potential therapeutic applications and side effects.
Biological Activity
The biological activity of TMPH hydrochloride has been extensively studied in various contexts:
- Neuronal Inhibition : TMPH effectively inhibits the activity of nicotinic receptors involved in neurotransmission. This inhibition can modulate synaptic transmission and has implications for conditions such as neurodegenerative diseases and addiction .
-
Research Findings :
- A study by Papke et al. (2005) demonstrated that the compound's effectiveness varies with the subunit composition of nAChRs. The study highlighted how TMPH can selectively inhibit certain receptor subtypes while sparing others .
- Another investigation noted that TMPH could influence sensorimotor gating processes mediated by nAChRs, suggesting its potential role in neurological disorders characterized by impaired sensory processing .
Case Studies
Several studies have utilized TMPH hydrochloride to explore its effects on neuronal activity:
Study | Focus | Findings |
---|---|---|
Papke et al. (2005) | Subunit composition effects | Demonstrated selective inhibition of nAChRs based on their subunit structure. |
Pinnock et al. (2015) | Sensorimotor gating | Found that systemic nicotine enhanced sensorimotor gating through nAChR modulation influenced by TMPH. |
Peng et al. (2013) | Noncompetitive antagonism | Explored multiple modes of antagonism at α7 nAChRs by TMPH, highlighting its complex interaction with receptor dynamics. |
Pharmacological Applications
Given its biological activity, TMPH hydrochloride is being investigated for potential therapeutic applications in:
- Neurodegenerative Diseases : Due to its ability to modulate neurotransmission.
- Addiction Treatment : Its antagonistic properties may help in managing nicotine dependence.
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDDVJIJIFWGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017551 | |
Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849461-91-2 | |
Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMPH hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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